

Physicochemical Properties of Potassium Biiodate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Potassium hydrogen diiodate*

Cat. No.: *B081693*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium biiodate, also known as **potassium hydrogen diiodate** ($\text{KH}(\text{IO}_3)_2$), is an inorganic compound that serves as a primary standard in analytical chemistry. Its high purity and stability make it an excellent titrant for the standardization of basic and reducing agent solutions. This technical guide provides a comprehensive overview of the core physicochemical properties of potassium biiodate, complete with experimental protocols and structured data presentation to support its application in research and development.

Core Physicochemical Properties

The fundamental physicochemical characteristics of potassium biiodate are summarized in the table below, providing a clear reference for laboratory applications.

Property	Value
Chemical Formula	<chem>KH(IO3)2</chem>
Molecular Weight	389.91 g/mol [1] [2]
Appearance	White, crystalline powder [1]
Odor	Odorless
Solubility in Water	1.33 g/100 mL at 15°C [2] , sparingly and slowly soluble
pH of Aqueous Solution	1-2 (for a 50 g/L solution at 20°C) [1]
Density	Approximately 3.89 g/cm ³ (value for Potassium Iodate, often used as a reference)
Bulk Density	1750 kg/m ³ [1]
Melting Point	Decomposes before melting. [3] [4]
Decomposition	Thermal decomposition generates corrosive vapors, including iodine vapor, hydrogen iodide, and potassium oxides. [3] [5]
Crystal Structure	Monoclinic
Space Group	P2 ₁ /c
Lattice Parameters	a = 7.028 Å, b = 8.203 Å, c = 21.841 Å, β = 98.03°

Experimental Protocols

Detailed methodologies are crucial for the accurate determination of physicochemical properties. Below are protocols for key experimental procedures.

Determination of Aqueous Solubility

The solubility of potassium biiodate in water can be determined using the isothermal equilibrium method.

- Preparation of Saturated Solution: An excess amount of potassium biiodate is added to a known volume of deionized water in a thermostated vessel. The mixture is stirred continuously for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached at a constant temperature.
- Sample Collection and Analysis: After allowing the undissolved solid to settle, a known volume of the supernatant is carefully withdrawn using a filtered syringe to avoid aspirating solid particles.
- Quantification: The concentration of potassium biiodate in the collected sample is determined by a suitable analytical method, such as iodometric titration.
 - An excess of potassium iodide is added to an acidified aliquot of the saturated solution. The liberated iodine is then titrated with a standardized sodium thiosulfate solution using a starch indicator.
- Calculation: The solubility is calculated from the concentration of the saturated solution and expressed in grams per 100 mL of water. This procedure is repeated at various temperatures to construct a solubility curve.

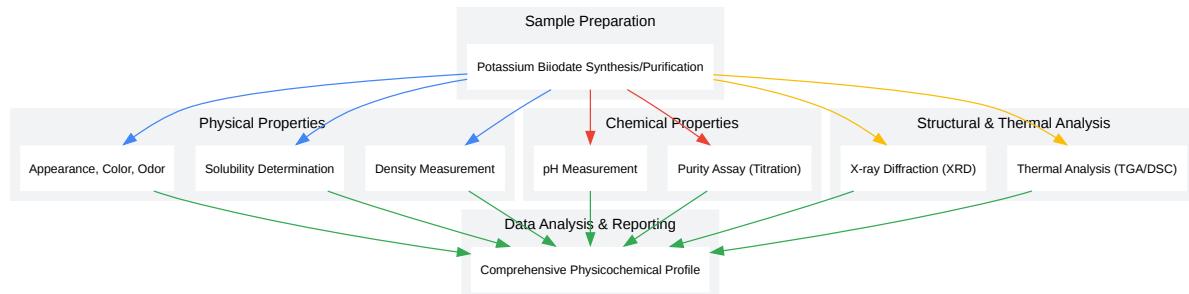
Thermal Analysis: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Thermal analysis provides insights into the thermal stability and decomposition of potassium biiodate.

- Instrumentation: A simultaneous thermal analyzer (STA) capable of performing both TGA and DSC is used.
- Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of finely ground potassium biiodate is placed in an inert crucible (e.g., alumina).
- Experimental Conditions: The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
- Data Acquisition: The instrument records the change in mass (TGA) and the heat flow (DSC) as a function of temperature.

- Analysis:
 - The TGA curve reveals the temperature ranges at which mass loss occurs, indicating decomposition.
 - The DSC curve shows endothermic or exothermic peaks associated with phase transitions or decomposition. For potassium biiodate, an endothermic peak corresponding to decomposition is expected. The onset temperature of this peak is often taken as the decomposition temperature.

Crystal Structure Determination by X-ray Diffraction (XRD)


Single-crystal X-ray diffraction is the definitive method for determining the crystal structure.

- Crystal Growth: Single crystals of potassium biiodate suitable for XRD are grown by slow evaporation of a saturated aqueous solution.
- Data Collection: A selected crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is rotated in a beam of monochromatic X-rays, and the diffraction pattern is recorded on a detector.
- Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, which involves determining the electron density distribution within the unit cell. This electron density map is then used to locate the positions of the atoms. The structural model is refined to obtain precise atomic coordinates and lattice parameters.

Visualizations

Physicochemical Characterization Workflow

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of potassium biiodate.

[Click to download full resolution via product page](#)

Caption: Workflow for Physicochemical Characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. POTASSIUM BIIODATE | 13455-24-8 [amp.chemicalbook.com]
- 2. POTASSIUM BIIODATE | 13455-24-8 [amp.chemicalbook.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. govinfo.gov [govinfo.gov]
- 5. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Physicochemical Properties of Potassium Biiodate: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b081693#physicochemical-properties-of-potassium-biiodate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com